molecular formula C19H16O3 B400858 3,3'-DIMETHYLBIPHENYL-4-YL FURAN-2-CARBOXYLATE

3,3'-DIMETHYLBIPHENYL-4-YL FURAN-2-CARBOXYLATE

Cat. No.: B400858
M. Wt: 292.3g/mol
InChI Key: VOWVIRFETIPOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a furoate ester group. The biphenyl structure consists of two benzene rings connected by a single bond, and the furoate group is derived from furan, a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate typically involves the esterification of 3,3’-dimethylbiphenyl-4-carboxylic acid with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.

    Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.

    Substitution: Formation of halogenated or nitrated derivatives of the biphenyl structure.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. Additionally, the compound’s aromatic structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    3,3’-Dimethylbiphenyl: Lacks the furoate ester group, making it less reactive in certain chemical reactions.

    4-Methylbiphenyl: Contains only one methyl group, resulting in different chemical and physical properties.

    2-Furoic Acid: Contains the furoate group but lacks the biphenyl structure, leading to distinct reactivity and applications.

Uniqueness: 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the biphenyl and furoate structures. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3g/mol

IUPAC Name

[2-methyl-4-(3-methylphenyl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H16O3/c1-13-5-3-6-15(11-13)16-8-9-17(14(2)12-16)22-19(20)18-7-4-10-21-18/h3-12H,1-2H3

InChI Key

VOWVIRFETIPOBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.